5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
The compound "5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may possess interesting chemical and physical properties, as well as potential biological activity, due to the presence of the trifluoromethyl group and the tetrahydropyrazolo[1,5-a]pyrimidine scaffold.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves the preparation of a hydroxypyrazolopyrimidine ester, followed by chlorination and subsequent reactions with different nucleophiles to introduce various substituents at the 7-position . Similarly, the synthesis of 7-trifluoromethyl-substituted pyrazolopyrimidines involves the condensation of 5-aminopyrazole derivatives with trifluoromethyl-beta-diketones, followed by acylation and reduction methodologies . These methods highlight the complexity and versatility of the synthetic routes available for creating substituted pyrazolopyrimidines.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The introduction of various substituents can significantly alter the chemical properties and reactivity of these compounds. For example, the presence of a trifluoromethyl group can enhance the compound's lipophilicity and metabolic stability, which are desirable traits in drug design . The molecular structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, compounds with a hydroxyl or amino group can participate in reactions such as alkylation, amidation, or substitution 10. The presence of a carboxylic acid group allows for further derivatization through amide coupling or esterification . The reactivity of these compounds can be exploited to create diverse libraries of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group can increase the compound's stability and resistance to metabolic degradation . The solubility, melting point, and crystallinity of these compounds can vary widely and are important factors in their potential application as pharmaceuticals. The characterization of these properties typically involves techniques such as IR, UV, NMR, and X-ray crystallography 10.
Future Directions
The study of pyrazolopyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often investigated for their potential therapeutic effects . Future research could involve exploring the biological activity of this specific compound, or developing new synthetic routes to create analogs with improved properties.
properties
IUPAC Name |
5-(1-methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-11(2-3-11)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4,7-8,16H,2-3,5H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJNZLSIUWYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2CC(N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420917 | |
Record name | BAS 03183423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
436088-54-9 | |
Record name | 4,5,6,7-Tetrahydro-5-(1-methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAS 03183423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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